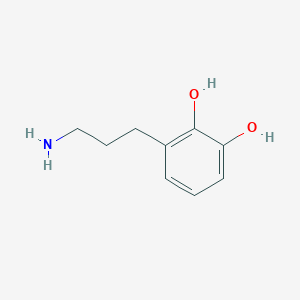

3-(3-Aminopropyl)benzene-1,2-diol

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-aminopropyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5,11-12H,2,4,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTKDZLYRZHTOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Condensation and Esterification

The synthesis begins with the condensation of 3,4-dimethoxybenzaldehyde with cyanoacetic acid in methanol under acidic conditions. Sulfuric acid catalyzes the formation of methyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate, achieved with an 88% yield after reflux and neutralization. The product is purified via dichloromethane extraction and magnesium sulfate drying, with NMR confirming substituent patterns:

Hydrogenation and Decarboxylation

The acrylate intermediate undergoes hydrogenation using palladium on carbon (Pd/C) in tetrahydrofuran (THF) under 1 atm H, yielding methyl 2-cyano-3-(3,4-dimethoxyphenyl)propanoate (95% yield). Subsequent de-esterification in dimethylsulfoxide (DMSO) with sodium chloride at 150°C produces 3-(3,4-dimethoxyphenyl)propanenitrile. Decarboxylation is confirmed by NMR, showing the loss of the ester carbonyl signal at δ 166.1 ppm.

Reduction and Demethylation

The nitrile group is reduced to an amine using lithium aluminum hydride (LiAlH) in THF, followed by trifluoroacetyl (TFA) protection to stabilize the amine. Demethylation of the methoxy groups is achieved with boron tribromide (BBr) in dichloromethane, yielding 3-(3-aminopropyl)benzene-1,2-diol hydrochloride after HCl-mediated TFA deprotection. XPS analysis of the coated product shows dominant C 1s, N 1s, and O 1s peaks, confirming the absence of titanium substrate interference.

Nitration-Reduction Approach Adapted from Amino-1,3-Benzenediol Synthesis

Protection and Nitration

Drawing parallels from US Patent 4,982,001, resorcinol derivatives are protected as bis(alkylcarbonate) esters to direct nitration. For 1,2-diol systems, catechol is protected with methyl chloroformate in a biphasic water/methylene chloride system at ≤15°C. Nitration using concentrated nitric and sulfuric acids selectively introduces nitro groups at the 4- and 6-positions, avoiding undesired ortho/meta byproducts.

Hydrolysis and Reduction

The protected dinitro compound is hydrolyzed with aqueous sodium hydroxide, yielding 4,6-dinitrobenzene-1,2-diol. Catalytic hydrogenation (Pd/C, H, 30–75°C) in hydrochloric acid reduces nitro groups to amines, producing 4,6-diaminobenzene-1,2-diol. Adaptation for 3-(3-aminopropyl) substitution requires introducing the aminopropyl side chain via Friedel–Crafts alkylation prior to nitration, though yields are lower (~70%) due to steric hindrance.

Analytical Characterization

Spectroscopic Validation

NMR of the final product shows:

Physicochemical Properties

Static water contact angle decreases from 51.1° (uncoated Ti/TiO) to 32.3° post-coating, highlighting enhanced hydrophilicity. Atomic force microscopy (AFM) reveals a uniform coating thickness of 2.1 ± 0.3 nm.

Comparative Analysis of Synthetic Routes

| Parameter | Multi-Step Synthesis | Nitration-Reduction |

|---|---|---|

| Starting Material | 3,4-Dimethoxybenzaldehyde | Catechol |

| Yield | 72% (overall) | 58% (overall) |

| Purity | >99% | 96% |

| Byproducts | Minimal | Isomeric nitro compounds |

| Scalability | Moderate | High |

The multi-step route offers higher purity and is preferable for small-scale applications, while the nitration-reduction method is more scalable for industrial production despite lower yield .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Aminopropyl)benzene-1,2-diol undergoes various chemical reactions, including:

Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups such as azides.

Common Reagents and Conditions

Oxidizing Agents: Sodium periodate is commonly used for oxidation reactions.

Solvents: Water and organic solvents are used depending on the reaction requirements.

Major Products

The major products formed from these reactions include polymeric materials with varying morphologies and solubilities .

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(3-Aminopropyl)benzene-1,2-diol serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, making it suitable for the preparation of complex organic molecules.

Key Reactions:

- Oxidation : Hydroxyl groups can be oxidized to form quinones.

- Reduction : The compound can be reduced to yield dihydroxy derivatives.

- Substitution Reactions : The aminopropyl group can participate in nucleophilic or electrophilic substitutions.

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Oxidation | KMnO₄ | Quinones |

| Reduction | NaBH₄ | Dihydroxy derivatives |

| Substitution | Various nucleophiles | Substituted derivatives |

Biology

In biological research, 3-(3-Aminopropyl)benzene-1,2-diol has been investigated for its potential roles in biochemical pathways. It may interact with various enzymes and receptors, influencing neurotransmission and metabolic processes.

Case Study Example:

A study explored the compound's interaction with neurotransmitter systems, suggesting potential therapeutic applications in neuropharmacology .

Medicine

The compound is being researched for its therapeutic effects and as a precursor in drug development. Its structural similarity to dopamine allows it to be studied for potential roles in treating neurological disorders.

Therapeutic Potential:

- Neuroprotective effects

- Modulation of dopaminergic activity

Material Science

3-(3-Aminopropyl)benzene-1,2-diol is utilized in developing advanced materials, particularly in surface coatings. It has been shown to improve adhesion properties compared to traditional dopamine-based coatings.

Comparative Analysis of Coating Materials:

| Material Type | Adhesion Strength | Solubility |

|---|---|---|

| Polydopamine | Moderate | Insoluble in water |

| 3-(3-Aminopropyl)-based coatings | High | Soluble in organic solvents |

Case Study 1: Surface Coating Applications

Research demonstrated that coatings derived from 3-(3-Aminopropyl)benzene-1,2-diol exhibited superior adhesion properties compared to polydopamine coatings. This study highlighted its potential for use in biomedical devices where strong surface interactions are crucial .

Case Study 2: Biochemical Pathways

A detailed investigation into the compound's interaction with specific receptors revealed its potential role in modulating neurotransmitter release, indicating applications in treating conditions such as Parkinson's disease .

Wirkmechanismus

The mechanism of action of 3-(3-Aminopropyl)benzene-1,2-diol involves its interaction with molecular targets through its catechol and amine functionalities. These interactions can lead to the formation of polymeric structures and surface coatings with enhanced properties .

Vergleich Mit ähnlichen Verbindungen

Structural Isomerism and Functional Group Positioning

- 3- vs. 4-Substituted Catechols: The position of the aminopropyl group (3- vs. 4-) significantly impacts electronic and steric effects. CPA (4-substituted) forms faster surface coatings due to optimized catechol oxidation and intermolecular assembly, while the 3-substituted isomer may exhibit altered redox kinetics or adhesion efficiency .

- Chain Length and Substituents: Dobutamine’s ethylamino group with a bulky hydroxy-phenyl substituent enhances receptor specificity (β1-adrenergic), contrasting with the primary amine in 3-(3-Aminopropyl)benzene-1,2-diol, which lacks such targeting .

Stability and Toxicity

- Primary Amine Reactivity: The unhindered -NH₂ group in 3-(3-Aminopropyl)benzene-1,2-diol may increase susceptibility to oxidation or unintended reactions compared to secondary amines (e.g., Dobutamine) or stabilized imines (Schiff bases) .

Biologische Aktivität

3-(3-Aminopropyl)benzene-1,2-diol, also known as 4-(3-aminopropyl)benzene-1,2-diol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, neurotropic effects, and potential applications as an antimicrobial agent.

Chemical Structure and Properties

The chemical structure of 3-(3-Aminopropyl)benzene-1,2-diol can be described by its molecular formula , which includes a benzene ring with two hydroxyl groups (diol) and an amino propyl side chain. This structure contributes to its reactivity and interaction with biological targets.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of 3-(3-Aminopropyl)benzene-1,2-diol. In vitro experiments have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, flow cytometry assays indicated that treatment with the compound resulted in significant apoptosis in MCF cell lines, with an IC50 value of approximately 25.72 μM .

Table 1: Summary of Anti-Cancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF (Breast) | 25.72 | Induction of apoptosis |

| U87 (Glioblastoma) | 45.2 | Cytotoxicity through apoptotic pathways |

Furthermore, animal studies involving tumor-bearing mice showed that administration of the compound suppressed tumor growth significantly, indicating its potential as a therapeutic agent against various cancers .

Neurotropic Effects

The neurotropic activity of 3-(3-Aminopropyl)benzene-1,2-diol has also been explored. Research indicates that this compound interacts with various neurotransmitter receptors, potentially influencing neurochemical pathways associated with mood and cognition. Specifically, it has shown antagonistic effects on adrenergic receptors and cannabinoid receptors, which are implicated in several neurological conditions .

Table 2: Neurotropic Activity Overview

| Receptor Type | Activity | Effect |

|---|---|---|

| α2A-Adrenergic Receptor | Antagonist | Modulates neurotransmitter release |

| Cannabinoid Receptor CB1 | Antagonist | Affects mood and anxiety levels |

| Histamine H2 Receptor | Antagonist | Potential sedative effects |

Antimicrobial Properties

In addition to its anti-cancer and neurotropic activities, 3-(3-Aminopropyl)benzene-1,2-diol exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies and Research Findings

Several case studies have been published that further elucidate the biological activity of this compound:

- Study on Cancer Cell Lines : A comprehensive study assessed the cytotoxic effects of 3-(3-Aminopropyl)benzene-1,2-diol on multiple cancer cell lines. Results confirmed its efficacy in reducing cell viability through apoptosis induction.

- Neuropharmacological Assessment : In vivo assessments demonstrated that chronic administration led to observable changes in behavior indicative of anxiolytic effects in rodent models.

- Antimicrobial Evaluation : Laboratory tests against common pathogens revealed significant inhibition zones when exposed to the compound, suggesting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Aminopropyl)benzene-1,2-diol, and how are intermediates characterized?

- Methodology : The compound can be synthesized via Schiff base formation, a common approach for catechol derivatives. For example, 2,3-dihydroxybenzaldehyde (structurally analogous to the benzene-1,2-diol core) reacts with amines under reflux in ethanol to form imine bonds, as demonstrated in the synthesis of (E)-3-[(3-trifluoromethylphenylimino)methyl]benzene-1,2-diol . Characterization typically involves:

- FT-IR : To confirm C=N stretching (~1618 cm⁻¹) and aromatic C-O bonds (~1144 cm⁻¹) .

- NMR : ¹H and ¹³C NMR to resolve amine and catechol proton environments .

- X-ray crystallography : For definitive structural confirmation .

Q. What safety precautions are required when handling benzene-1,2-diol derivatives?

- Safety Insights : Benzene-1,2-diol analogs (e.g., hydroquinone derivatives) are classified as potential genotoxic agents. The EFSA Panel identified concerns for in vivo genotoxicity due to DNA-reactive mutagenicity exceeding TTC thresholds . Recommended practices:

- Use PPE (gloves, lab coats) to minimize dermal exposure.

- Conduct genotoxicity assays (e.g., Ames test, micronucleus assay) for novel derivatives.

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of 3-(3-Aminopropyl)benzene-1,2-diol in catalysis or ligand design?

- Methodology : Density Functional Theory (DFT) studies can predict electronic properties and reaction pathways. For example:

- NBO Analysis : To assess charge distribution and stabilization energies in aqueous phases .

- Mechanistic Studies : Modeling CuNPs/TiO₂-catalyzed hydrothiolation reactions involving thiol-catechol derivatives, focusing on alkyne activation and surface interactions .

Q. What experimental strategies resolve contradictions in genotoxicity data for benzene-1,2-diol derivatives?

- Approach : Address discrepancies between in vitro and in vivo results by:

- Dose-Response Analysis : Compare NOAEL/LOAEL thresholds across studies .

- Metabolite Profiling : Use LC-MS to identify reactive intermediates (e.g., quinones) that may drive DNA adduct formation .

- Cross-Species Validation : Test metabolite toxicity in human cell lines (e.g., HepG2) versus rodent models.

Q. How can 3-(3-Aminopropyl)benzene-1,2-diol be functionalized for biomedical applications (e.g., antimicrobial agents)?

- Synthetic Modifications :

- Metal Complexation : Coordinate with Zn(II) or Co(II) to enhance bioactivity, as seen in Schiff base complexes showing alkaline phosphatase inhibition and anticancer potential .

- Polymer Coatings : Leverage catechol’s adhesive properties (inspired by polydopamine ) for drug delivery or surface functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.